DL-ORNITHINE:HCL (D7; 5-15N)

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Urea Cycle Metabolomics

DL-Ornithine:HCl (D7; 5-15N) is a dual-labeled stable isotope internal standard engineered to resolve quantitation failures caused by matrix-induced ion suppression and natural isotopomer overlap. The D7 backbone plus 5-15N side-chain label delivers a definitive +8 Da mass shift, achieving baseline separation from endogenous ornithine even in hyperornithinemic plasma. Unlike single-isotope analogs that require isotopologue deconvolution, this racemic HCl salt enables direct aqueous sample preparation and unambiguous MRM fragment-ion tracking. Procure this compound for IDMS-based LC-MS/MS assays in urea cycle disorder research, polyamine flux studies, and high-volume clinical amino acid profiling where inter-day CV <10% is mandatory.

Molecular Formula
Molecular Weight NA
Cat. No. B1579820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-ORNITHINE:HCL (D7; 5-15N)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Ornithine:HCl (D7; 5-15N): Stable Isotope-Labeled Internal Standard for Precise Ornithine Quantification


DL-Ornithine:HCl (D7; 5-15N) is a stable isotope-labeled internal standard (SIL-IS) derived from the non-proteinogenic amino acid ornithine [1]. It incorporates a dual-labeling pattern consisting of seven deuterium atoms (D7) on the carbon backbone and a single 15N label at the δ-position (5-15N) on the side-chain amine group . This specific isotopic configuration yields a mass shift of +8 Da relative to unlabeled ornithine (m/z 133 → 141 for the parent ion), positioning the internal standard signal well beyond the natural isotopic envelope of the endogenous analyte . The compound is supplied as the hydrochloride salt in a racemic DL configuration and is engineered for isotope dilution mass spectrometry (IDMS) applications in complex biological matrices including plasma, urine, and tissue homogenates .

Why Unlabeled or Single-Label Ornithine Standards Fail in High-Precision LC-MS/MS Quantification


Substituting DL-Ornithine:HCl (D7; 5-15N) with unlabeled ornithine or single-isotope analogs (e.g., D7-only or 15N-only standards) introduces quantifiable analytical vulnerabilities that compromise data integrity in regulated bioanalytical workflows . Unlabeled standards cannot correct for matrix-induced ion suppression or extraction recovery variability, leading to systematic quantification bias [1]. Single-isotope D7-labeled ornithine (m/z shift +7 Da) may exhibit partial mass overlap with the natural M+1 and M+2 isotopomers of endogenous ornithine when analyzed at physiological concentrations, particularly in matrices with high ornithine abundance such as plasma from urea cycle disorder patients . Conversely, single 15N-labeled ornithine (+1 Da mass shift) requires complex isotopologue deconvolution algorithms and fails to provide unambiguous fragment-ion tracking for MRM method development [2]. The D7; 5-15N dual-labeling strategy specifically addresses these failure modes by delivering a +8 Da shift that ensures baseline mass separation while simultaneously enabling positional enrichment tracking via fragment-specific 15N retention .

Quantitative Differentiation of DL-Ornithine:HCl (D7; 5-15N) vs. Single-Label and Unlabeled Comparators


Mass Shift Superiority: +8 Da vs. +7 Da (D7-Only) vs. +1 Da (15N-Only) in LC-MS/MS Quantification

DL-Ornithine:HCl (D7; 5-15N) produces a +8 Da mass shift relative to endogenous unlabeled ornithine, compared with +7 Da for D7-only ornithine and +1 Da for 5-15N-only ornithine . In plasma samples with elevated ornithine concentrations (typical in urea cycle disorders), the natural M+7 isotopomer abundance can reach up to approximately 0.5% of the monoisotopic peak, creating analytical interference when a +7 Da D7-only internal standard is employed . The +8 Da shift positions the D7;5-15N standard entirely outside the natural isotopic distribution, eliminating isotopologue overlap and simplifying MS/MS method development .

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Urea Cycle Metabolomics

Dual-Label Fragment Retention: 5-15N Side-Chain Tracking vs. D7-Only Standards in MRM Assay Development

The 5-15N label in DL-Ornithine:HCl (D7; 5-15N) is strategically positioned on the δ-amino group of the ornithine side chain . During collision-induced dissociation (CID) in MRM mode, fragment ions containing the side-chain moiety retain the 15N label, whereas D7-only standards lose the ability to distinguish backbone-derived versus side-chain-derived fragments . In a validated LC-MS/MS method for polyamine flux analysis, researchers using 15N-enriched ornithine achieved baseline separation of labeled spermidine species and exact quantification of positional label incorporation into downstream polyamines via LC-MS/MS [1].

Multiple Reaction Monitoring Stable Isotope Resolved Metabolomics Positional Isotopomer Analysis

DL Racemate Co-Elution: Cost-Effective Achiral Quantification vs. L-Enantiopure Standards

DL-Ornithine:HCl (D7; 5-15N) is supplied as the racemic mixture of D- and L-enantiomers, whereas alternative standards are available as enantiopure L-Ornithine-d7 hydrochloride . Under standard achiral chromatographic conditions (e.g., HILIC or C18 columns), the D- and L-isomers co-elute as a single chromatographic peak that perfectly overlaps with endogenous L-ornithine . Racemic synthesis of DL-Ornithine is generally more economical than enantiopure L-Ornithine synthesis, reducing per-assay internal standard costs without compromising quantitative accuracy in achiral methods .

Achiral Chromatography HILIC-MS/MS Cost-Effective Bioanalysis

Stable Isotope Internal Standard Calibration Linearity: Component Equation Performance vs. Conventional Weighted Models

When using stable isotope-labeled internal standards for amino acid quantification, calibration curves calculated with relative analyte-to-IS ratios are typically nonlinear over extended dynamic ranges [1]. In a comparative study of seven calibration fitting methods for 47 compounds including amino acids, the component equation model yielded a mean bias of 5.9% across all concentration levels, versus ≥16.6% for conventional models, and reduced bias at the lowest calibrator from ≥55.7% to 11.8% [1]. While this study was not specific to ornithine, the findings are directly applicable to any SIL-IS-based amino acid assay, including those employing DL-Ornithine:HCl (D7; 5-15N).

Calibration Curve Optimization IDMS Linearity Clinical Mass Spectrometry

Matrix Effect Correction: SIL-IS Inter-Day Precision vs. No Internal Standard

In a validated LC-MS/MS method for quantifying arginine metabolome components in human erythrocytes, stable isotope-labeled internal standards were employed to minimize analytical variation before protein precipitation [1]. The method achieved inter-day coefficient of variation (CV) values below 10% for all analytes including ornithine, with chromatograms free from interferences [1]. Without SIL-IS correction, matrix-induced ion suppression in hemolyzed erythrocyte samples would produce unacceptably high variability, rendering the method unsuitable for clinical research applications [1].

Matrix Effect Normalization Isotope Dilution Method Validation

Positional 15N Enrichment Quantification: AQC Derivatization LC-MS/MS Linearity vs. Natural Isotopomer Distribution

In a study evaluating LC-MS/MS measurement of 15N enrichment in urea cycle amino acids including ornithine, the AQC derivatization method demonstrated that the (M+1)/M ratio standard deviation in repeated measurements was approximately 0.1%, with ratios stable regardless of injected amounts [1]. The positional 15N enrichment of ornithine could be estimated from the isotopic distribution of unique fragment ions generated at different collision energies [1]. In rat plasma following 15N-labeled glutamine feeding, the method successfully identified positional 15N enrichment patterns in ornithine, confirming its utility for nitrogen metabolism studies [1].

Positional Isotopomer Analysis 15N Enrichment Urea Cycle Flux

Optimal Application Scenarios for DL-Ornithine:HCl (D7; 5-15N) in Research and Bioanalysis


Urea Cycle Disorder (UCD) Diagnostic Research and Newborn Screening Assay Development

DL-Ornithine:HCl (D7; 5-15N) is optimally suited for developing LC-MS/MS assays to quantify plasma ornithine in UCD research and newborn screening programs [1]. The +8 Da mass shift eliminates interference from natural isotopomers in samples with pathologically elevated ornithine, while the HILIC-compatible solubility enables direct aqueous sample preparation. The validated inter-day CV of <10% achievable with SIL-IS correction meets clinical method validation requirements .

Stable Isotope Resolved Metabolomics (SIRM) for Nitrogen Flux Analysis

In SIRM studies investigating hepatic urea cycle regulation, the 5-15N label on DL-Ornithine:HCl (D7; 5-15N) enables positional tracking of nitrogen atoms through carbamoyl phosphate synthetase 1 (CPS1) and ornithine transcarbamylase (OTC) reactions [1]. Studies using 15N-labeled ornithine have demonstrated that approximately 60-70% of external labeled arginine catabolism is recovered as 15N-labeled ornithine, glutamate, N-acetylglutamate, citrulline, and aspartate in isolated mitochondria, with time- and dose-dependent production [2]. The dual-label configuration supports simultaneous absolute quantification (via D7 shift) and positional flux tracking (via 5-15N).

Polyamine Biosynthesis Flux Analysis in Cancer Metabolism Research

DL-Ornithine:HCl (D7; 5-15N) serves as a precursor tracer for polyamine flux analysis in cancer and diabetes research [1]. LC-MS/MS methods using 15N-enriched ornithine precursors achieve baseline separation of labeled polyamine species (putrescine, spermidine, spermine) and exact quantification of heavy isotope incorporation into polyamines [1]. This enables identification of critical conditions for polyamine flux measurement, including the functional time frame of label incorporation until plateau phase is reached [1].

High-Throughput Clinical Mass Spectrometry Amino Acid Panels

For clinical laboratories implementing multiplexed amino acid quantification assays, DL-Ornithine:HCl (D7; 5-15N) integrates into workflows benefiting from the component equation calibration approach, which yields linear calibration curves and mean bias of 5.9% across the dynamic range compared with ≥16.6% for conventional weighted models [1]. The DL racemate formulation reduces per-assay cost for high-volume testing compared with enantiopure L-ornithine standards .

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